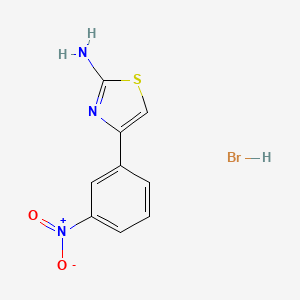![molecular formula C16H21FN4O4 B4962254 4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine, also known as AFN-1252, is a novel antibiotic compound that has gained significant attention in the scientific community due to its potential in combating bacterial infections.
Mechanism of Action
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine targets the bacterial enzyme FabI, which is involved in fatty acid biosynthesis. By inhibiting this enzyme, 4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine disrupts the bacterial cell membrane and prevents bacterial growth. This mechanism is different from other antibiotics, which target cell wall synthesis or protein synthesis.
Biochemical and Physiological Effects:
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 3 hours. It is primarily excreted through the kidneys.
Advantages and Limitations for Lab Experiments
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine has several advantages over other antibiotics. It has a unique mechanism of action, which makes it effective against resistant strains of bacteria. It also has a low risk of developing resistance, as it targets a conserved enzyme in bacteria. However, 4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine has limitations in terms of its spectrum of activity, as it is only effective against Gram-positive bacteria.
Future Directions
Future research on 4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine could focus on several areas. One area of interest is the development of combination therapies, which could enhance its effectiveness against bacterial infections. Another area of interest is the investigation of its potential use in treating infections caused by biofilm-forming bacteria. Additionally, further studies could be conducted to determine its safety and efficacy in human trials.
Synthesis Methods
The synthesis of 4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine involves the reaction of 4-nitrophenylmorpholine with 4-acetyl-1-piperazine and 2-fluoro-4-nitrobenzaldehyde in the presence of a catalyst. The resulting compound has shown to have potent antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria.
Scientific Research Applications
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine has been extensively studied for its potential use in treating bacterial infections. It has been found to be effective against both methicillin-resistant and methicillin-susceptible strains of S. aureus, which are major causes of hospital-acquired infections. It has also shown activity against other Gram-positive bacteria, including Streptococcus pneumoniae and Enterococcus faecalis.
properties
IUPAC Name |
1-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O4/c1-12(22)18-2-4-19(5-3-18)15-11-14(20-6-8-25-9-7-20)13(17)10-16(15)21(23)24/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKWUPYTWNBYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)

![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)
![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)
![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)